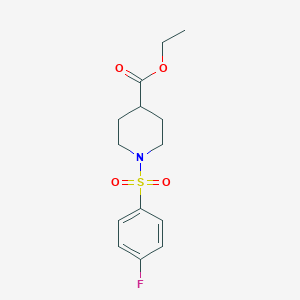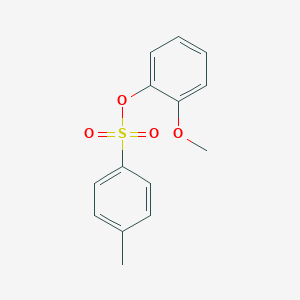
2-Methoxyphenyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyphenyl 4-methylbenzenesulfonate, also known as MBS, is a chemical compound that has been widely used in scientific research applications. MBS is a sulfonate ester that is commonly used as a cross-linking agent in the synthesis of polymers and as a coupling agent in organic synthesis.
Mecanismo De Acción
2-Methoxyphenyl 4-methylbenzenesulfonate functions as a cross-linking agent by reacting with amino groups on proteins and peptides to form stable covalent bonds. This cross-linking can alter the structure and function of the modified molecules, leading to changes in their biochemical and physiological properties.
Efectos Bioquímicos Y Fisiológicos
2-Methoxyphenyl 4-methylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Methoxyphenyl 4-methylbenzenesulfonate can modify the activity and specificity of enzymes and antibodies. 2-Methoxyphenyl 4-methylbenzenesulfonate has also been shown to enhance the stability and solubility of proteins and peptides, making them more suitable for use in diagnostic assays and drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxyphenyl 4-methylbenzenesulfonate has several advantages for use in lab experiments, including its ability to modify proteins and peptides without affecting their biological activity. 2-Methoxyphenyl 4-methylbenzenesulfonate is also relatively easy to use and can be added directly to reaction mixtures. However, 2-Methoxyphenyl 4-methylbenzenesulfonate has some limitations, including its potential toxicity and the need for careful optimization of reaction conditions to ensure efficient cross-linking.
Direcciones Futuras
There are several future directions for the use of 2-Methoxyphenyl 4-methylbenzenesulfonate in scientific research. One potential application is in the development of new diagnostic assays and biosensors. 2-Methoxyphenyl 4-methylbenzenesulfonate could also be used to modify the activity and specificity of enzymes for use in biocatalysis and synthetic biology. Additionally, further studies are needed to explore the potential toxicity of 2-Methoxyphenyl 4-methylbenzenesulfonate and to optimize its use in cross-linking reactions.
Métodos De Síntesis
The synthesis of 2-Methoxyphenyl 4-methylbenzenesulfonate involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyphenol in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform to produce 2-Methoxyphenyl 4-methylbenzenesulfonate as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-Methoxyphenyl 4-methylbenzenesulfonate has been extensively used in scientific research applications due to its ability to cross-link and modify proteins, peptides, and nucleic acids. 2-Methoxyphenyl 4-methylbenzenesulfonate is commonly used in the development of biosensors, drug delivery systems, and diagnostic assays. 2-Methoxyphenyl 4-methylbenzenesulfonate has also been used in the immobilization of enzymes and antibodies for use in biocatalysis and immunoassays.
Propiedades
Número CAS |
4416-67-5 |
|---|---|
Nombre del producto |
2-Methoxyphenyl 4-methylbenzenesulfonate |
Fórmula molecular |
C14H14O4S |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
(2-methoxyphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14O4S/c1-11-7-9-12(10-8-11)19(15,16)18-14-6-4-3-5-13(14)17-2/h3-10H,1-2H3 |
Clave InChI |
KWGBHIAGIZZACP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2OC |
Otros números CAS |
4416-67-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



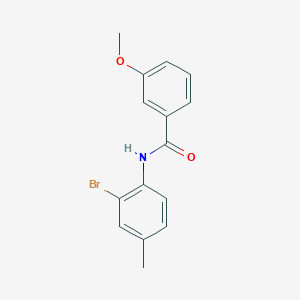
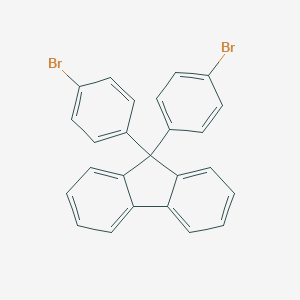
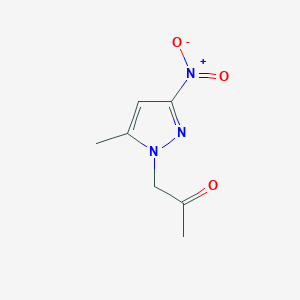
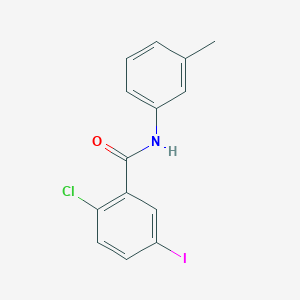
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
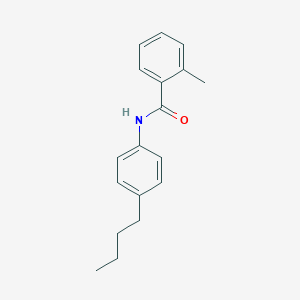
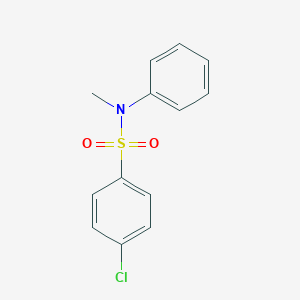
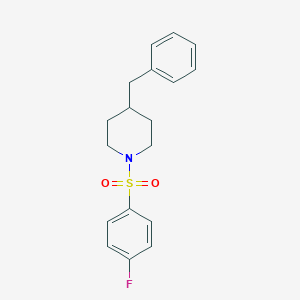
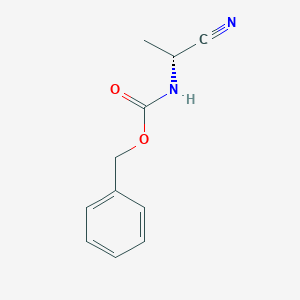
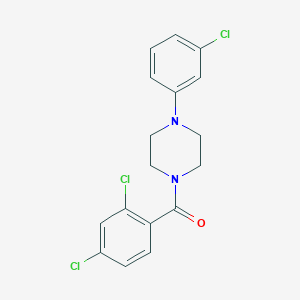
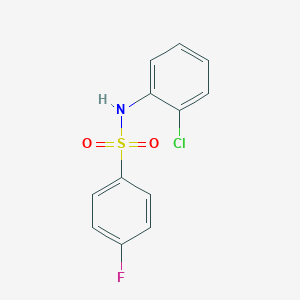
![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)
![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)
